molecular formula C8H4BrClN2 B1339532 8-Bromo-5-chloro-1,6-naphthyridine CAS No. 909649-12-3

8-Bromo-5-chloro-1,6-naphthyridine

Cat. No.: B1339532
CAS No.: 909649-12-3
M. Wt: 243.49 g/mol
InChI Key: LAJYLYMBZVFAEY-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrClN2. It is part of the naphthyridine family, which consists of fused-ring systems derived from the fusion of two pyridine rings. This compound is of significant interest in synthetic and medicinal chemistry due to its unique structural features and potential biological activities .

Scientific Research Applications

8-Bromo-5-chloro-1,6-naphthyridine has several applications in scientific research:

Safety and Hazards

This compound is associated with several safety hazards. It can cause skin and eye irritation and may cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eye, and use personal protective equipment .

Future Directions

The future directions for the study of 8-Bromo-5-chloro-1,6-naphthyridine and other 1,6-naphthyridines are likely to involve further exploration of their synthesis, reactivity, and applications. These compounds have a wide range of biological applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Therefore, they are likely to continue to be a focus of research in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloro-1,6-naphthyridine typically involves the bromination and chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 8 and 5 positions, respectively .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 8-Bromo-1,6-naphthyridine
  • 5-Chloro-1,6-naphthyridine
  • 1,6-Naphthyridine

Comparison: 8-Bromo-5-chloro-1,6-naphthyridine is unique due to the presence of both bromo and chloro substituents, which can significantly influence its reactivity and biological activity compared to its mono-substituted counterparts. The dual substitution pattern can enhance its ability to interact with multiple molecular targets, making it a versatile compound in various research applications .

Properties

IUPAC Name

8-bromo-5-chloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJYLYMBZVFAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2Cl)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582253
Record name 8-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909649-12-3
Record name 8-Bromo-5-chloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-5-chloro-1,6-naphthyridine
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